N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The presence of various substituents, such as ethoxyphenyl, phenyl, and propyl groups, contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with CDK6, inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . CDK6 is involved in regulating cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) . By inhibiting CDK6, the compound can disrupt these pathways, leading to antitumor effects .
Result of Action
The result of the compound’s action is the inhibition of CDK6, leading to anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound could have potential as a therapeutic agent in the treatment of these cancers .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidopyrimidines, the class of compounds to which it belongs, have been applied in various biochemical paths . They have shown potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agents .
Cellular Effects
Related pyrimidopyrimidines have shown significant inhibitory activities against various cell lines .
Molecular Mechanism
Related pyrimidopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which play a role in regulating the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of substituents: The ethoxyphenyl, phenyl, and propyl groups are introduced through various substitution reactions, such as nucleophilic aromatic substitution or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, green chemistry approaches, such as solvent-free reactions or the use of renewable starting materials, may be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. .
Industry: As an intermediate in the synthesis of other biologically active compounds and as a potential additive in materials science
Comparison with Similar Compounds
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: A broader class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Uniqueness
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit multiple protein tyrosine kinases and its potential for use in various therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-14-23-22-26-20(25-16-10-12-18(13-11-16)29-4-2)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFRHTWKREOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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